2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a benzothiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized via cyclization reactions involving thiophene derivatives.
Coupling Reactions: The pyrazole and benzothiophene rings are then coupled through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrazoles.
Scientific Research Applications
2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is explored for use in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It inhibits specific enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It interacts with proteins, altering their conformation and function.
Pathways Involved: The compound affects signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOLE-4-CARBOXAMIDE
- 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-1,3-BENZOXAZOLE-4-CARBOXAMIDE
Uniqueness
- Structural Differences : The presence of the tetrahydrobenzothiophene ring distinguishes it from other similar compounds, potentially leading to different biological activities.
- Functional Group Variations : The specific arrangement of functional groups in this compound may result in unique reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H19ClN4O2S |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O2S/c1-8-14(17)9(2)21(20-8)7-12(22)19-16-13(15(18)23)10-5-3-4-6-11(10)24-16/h3-7H2,1-2H3,(H2,18,23)(H,19,22) |
InChI Key |
VVKTVZNUGYGELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C)Cl |
Origin of Product |
United States |
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